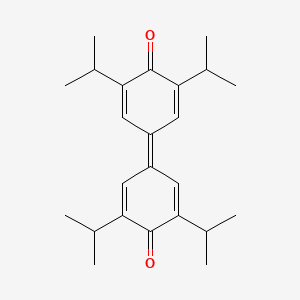
3,3',5,5'-Tetraisopropyldiphenoquinone
Overview
Description
“3,3’,5,5’-Tetraisopropyldiphenoquinone” is an organic compound with the molecular formula C24H32O2 . It has a molecular weight of 352.51 g/mol .
Molecular Structure Analysis
The molecular structure of “3,3’,5,5’-Tetraisopropyldiphenoquinone” consists of 24 carbon atoms, 32 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C24H32O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16H,1-8H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3’,5,5’-Tetraisopropyldiphenoquinone” include a molecular weight of 352.5 g/mol , a computed XLogP3-AA value of 5.7 , no hydrogen bond donors , 2 hydrogen bond acceptors , and 4 rotatable bonds . The exact mass is 352.240230259 g/mol , and the monoisotopic mass is also 352.240230259 g/mol . The topological polar surface area is 34.1 Ų .
Scientific Research Applications
Metabolism and Biological Effects
- 3,3',5,5'-Tetraisopropyldiphenoquinone, a derivative of 3-tert-Butylhydroxyanisole (3-BHA), is involved in the metabolism of antioxidants and may have a modulating effect on chemical carcinogenesis. It is formed as a metabolite during the liver metabolism of 3-BHA in rats, indicating its potential biological relevance (Armstrong & Wattenberg, 1985).
Electronic Properties and Molecular Complexes
- The compound is part of a study on the synthesis and properties of molecular complexes, including its tetrahalo derivatives. This research contributes to understanding the luminescence properties and electron affinities of such compounds, which can be crucial for electronic and photophysical applications (Popov, Litvinov, & Sokol'skaya, 1980).
Chromatographic and Mass Spectral Properties
- Studies have explored the distinct chromatographic and mass spectral properties of tetrachlorodiphenoquinones, including 3,3',5,5'-Tetraisopropyldiphenoquinone. Such research aids in differentiating these compounds from other environmental contaminants, which is vital for environmental monitoring and analysis (Meyer, O'Keefe, Briggs, & Hilker, 1986).
Semiconducting and Electrical Properties
- The compound forms complex anion-radical salts with various cations, leading to materials with significant electronic absorptions and electrical resistivity. Such materials have potential applications in the field of semiconductors and electronic devices (Matsunaga & Narita, 1972).
Synthesis and Chemical Properties
- Research has been conducted on the synthesis and properties of novel sulfonated arylene ether/fluorinated alkane copolymers, where derivatives of diphenoquinone, closely related to 3,3',5,5'-Tetraisopropyldiphenoquinone, are used. Such studies are essential for developing new materials with unique properties like high glass transition temperatures and protonic conductivity (Miyatake, Oyaizu, Tsuchida, & Hay, 2001).
Mechanism of Action
Mode of Action
It has been observed that n-heterocyclic carbene can catalyze the oxidative esterification of various aldehydes in the presence of a similar compound, 3,3’,5’5-tetra-tert-butyldiphenoquinone . This suggests that 3,3’,5,5’-Tetraisopropyldiphenoquinone may also interact with its targets in a similar manner, leading to changes in the chemical structure of the targets.
properties
IUPAC Name |
4-[4-oxo-3,5-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMCFFIHDTWHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)C)C(C)C)C=C(C1=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5,5'-Tetraisopropyldiphenoquinone | |
CAS RN |
2178-51-0 | |
| Record name | 4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-bis(1-methylethyl)-2,5-cyclohexadien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



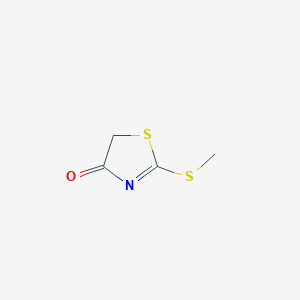
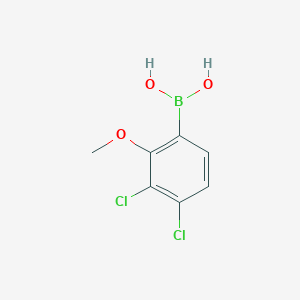
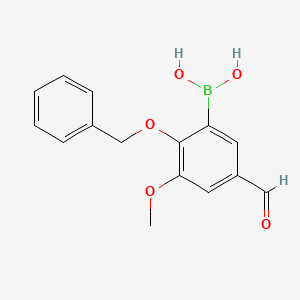
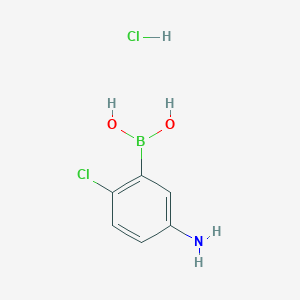
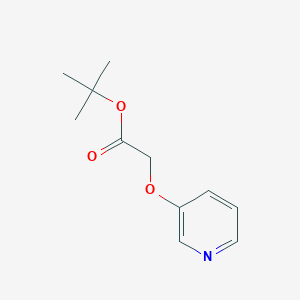

![(S)-7-Amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one Hydrochloride](/img/structure/B3040501.png)
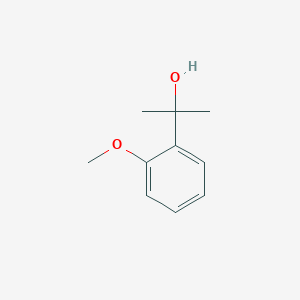
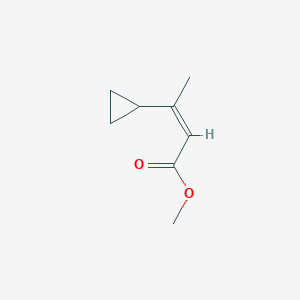

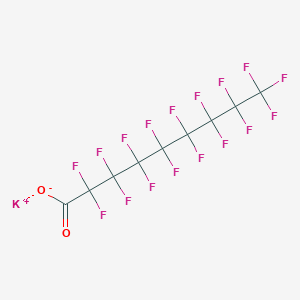
![8-methyl-11H-benzo[a]carbazole](/img/structure/B3040507.png)

